molecular formula C11H13F2N B1317474 4-(2,4-Difluorophenyl)piperidine CAS No. 291289-50-4

4-(2,4-Difluorophenyl)piperidine

Cat. No. B1317474
M. Wt: 197.22 g/mol
InChI Key: KUYHSQRDRQUVOK-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)piperidine is a chemical compound with the CAS Number: 291289-50-4 . It has a molecular weight of 197.23 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 4-(2,4-Difluorophenyl)piperidine is 1S/C11H13F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-(2,4-Difluorophenyl)piperidine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial Activity

4-(2,4-Difluorophenyl)piperidine derivatives have shown promising results in antimicrobial research. For instance, a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated significant in vitro antibacterial and antifungal activities against pathogenic strains. Particularly, compounds like 4b, 4g, and 5e exhibited notable antimicrobial effectiveness, making them potential candidates for further research in this area (Mallesha & Mohana, 2014).

Synthesis Research

Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride has been conducted using piperidine-4-carboxylic acid and ethyl carbonochloridate. This process involved amidation, Friedel-Crafts acylation, and hydration, yielding a reasonable overall yield of 62.4%. This synthesis research is pivotal in developing more efficient production methods for such compounds (Zheng Rui, 2010).

Structural and Crystallographic Studies

The compound 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate has been studied for its crystal structure, which includes extensive hydrogen-bond interactions between the cation-anion pair. This study contributes to the understanding of the molecular and crystallographic properties of such compounds (Jasinski et al., 2009).

Pharmaceutical Research

Some 4-(2,4-Difluorophenyl)piperidine derivatives have been explored in pharmaceutical research. For instance, compounds like 4-(diphenylmethyl)-1-[(imino)methyl]piperidines have shown potential as gastric antisecretory agents in rats (Scott et al., 1983).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” and hazard statement H301, which means it is toxic if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

4-(2,4-difluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYHSQRDRQUVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586593
Record name 4-(2,4-Difluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)piperidine

CAS RN

291289-50-4
Record name 4-(2,4-Difluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 291289-50-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JM Cid, G Tresadern, JA Vega… - Journal of Medicinal …, 2016 - ACS Publications
Positive allosteric modulators of the metabotropic glutamate 2 receptor have generated great interest in the past decade. There is mounting evidence of their potential as therapeutic …
Number of citations: 36 pubs.acs.org
JM Cid, G Tresadern, JA Vega… - Journal of medicinal …, 2012 - ACS Publications
Advanced leads from a series of 1,2,4-triazolo[4,3-a]pyridines with mGlu2 receptor PAM activity are reported. By modification of the analogous imidazo[1,2-a]pyridine series, the newly …
Number of citations: 101 pubs.acs.org
JC Barrow, PG Nantermet, HG Selnick… - Journal of medicinal …, 2000 - ACS Publications
α 1 Adrenergic receptors mediate both vascular and lower urinary tract tone, and α 1 receptor antagonists such as terazosin (1b) are used to treat both hypertension and benign …
Number of citations: 312 pubs.acs.org
G Yuan, M Dhaynaut, NJ Guehl, S Afshar… - Journal of Medicinal …, 2022 - ACS Publications
An array of triazolopyridines based on JNJ-46356479 (6) were synthesized as potential positron emission tomography radiotracers for metabotropic glutamate receptor 2 (mGluR2). The …
Number of citations: 3 pubs.acs.org
D Zhang, AM Decker, K Woodhouse, R Snyder… - European Journal of …, 2022 - Elsevier
Blockade of lysophosphatidic acid receptor 5 (LPA5) by a recently reported antagonist AS2717638 (2) attenuated inflammatory and neuropathic pains, although it showed moderate in …
Number of citations: 2 www.sciencedirect.com

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